molecular formula C8H14N2O B13648903 3a,4,5,6,7,7a-Hexahydro-1,2-benzoxazol-3-ylmethanamine CAS No. 1258650-83-7

3a,4,5,6,7,7a-Hexahydro-1,2-benzoxazol-3-ylmethanamine

Cat. No.: B13648903
CAS No.: 1258650-83-7
M. Wt: 154.21 g/mol
InChI Key: QZHUHFDCTMNRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine is a compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with hydroxylamine to form the isoxazole ring, followed by subsequent functionalization to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes efficiently .

Chemical Reactions Analysis

Types of Reactions

(3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine is unique due to its specific functional groups and potential biological activities. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

1258650-83-7

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-ylmethanamine

InChI

InChI=1S/C8H14N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h6,8H,1-5,9H2

InChI Key

QZHUHFDCTMNRDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=NO2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.